molecular formula C12H19NO8 B609250 m-PEG3-succinimidyl carbonate CAS No. 477775-77-2

m-PEG3-succinimidyl carbonate

Cat. No.: B609250
CAS No.: 477775-77-2
M. Wt: 305.28
InChI Key: JCUAHGNZBWSEIM-UHFFFAOYSA-N
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Description

M-PEG3-succinimidyl carbonate is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs) .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of this compound is 305.28 . Its molecular formula is C12H19NO8 . The SMILES representation is COCCOCCOCCOC(ON1C(CCC1=O)=O)=O .


Chemical Reactions Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Scientific Research Applications

Hydrogel Development

m-PEG3-succinimidyl carbonate has been utilized in the synthesis of water-soluble poly(ether urethanes), which are significant for developing hydrogels. These hydrogels, formed by copolymerizing bis(succinimidyl) carbonate derivatives of poly(ethylene glycol) (PEG) with L-lysine, show promising applications due to their high water content and tensile strength, useful in biomedical fields like tissue engineering (Nathan et al., 1992).

"Click" Chemistry in Drug Development

A novel approach in drug development involves the use of this compound in "click" chemistry. This method employs heterobifunctional (succinimidyl carbonate, SC)-activated poly(ethylene glycol) (PEG) with a reversible 1,6-elimination linker for efficient and controlled drug delivery, highlighting its potential in pharmaceutical research (Xie et al., 2010).

Gene Delivery Vectors

In gene therapy research, this compound derivatives have been used in the development of biodegradable amphiphilic copolymers. These copolymers, capable of forming micelles in aqueous solutions, show potential as nonviral gene delivery vectors due to their solubility and stability properties (Shuai et al., 2003).

Biomedical Coatings

This compound plays a crucial role in the surface coating of biological entities like red blood cells. This chemical modification can influence the immunological response and functionality of coated cells, proving essential in the field of biomedical research and applications (Fatemeh et al., 2008).

PEG Linkers in Protein Modification

The development of novel methoxy poly(ethylene glycol) (PEG) linkers, including those utilizing succinimidyl carbonate, has been pivotal in the modification of bioactive agents. These linkers are used for conjugating proteins with PEG, enhancing their stability and reducing immunogenicity, thus advancing protein therapeutics research (Martinez et al., 1997).

Mechanism of Action

Target of Action

mPEG3-SC is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of mPEG3-SC are therefore the proteins that these ligands bind to.

Mode of Action

mPEG3-SC, as a PROTAC linker, plays a crucial role in the mechanism of PROTACs . PROTACs work by bringing the target protein and the E3 ubiquitin ligase into close proximity . This allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome . The result is the selective degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of mPEG3-SC is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, mPEG3-SC can achieve the selective degradation of target proteins .

Pharmacokinetics

As a peg-based compound, mpeg3-sc is likely to have good water solubility and compatibility , which could potentially enhance its bioavailability

Result of Action

The primary result of the action of mPEG3-SC is the selective degradation of target proteins . By bringing the target protein and an E3 ubiquitin ligase into close proximity, mPEG3-SC allows the target protein to be ubiquitinated and subsequently degraded by the proteasome . This can have various effects at the molecular and cellular level, depending on the specific target protein involved.

Action Environment

The action of mPEG3-SC, like that of other PROTACs, takes place within the cell . Environmental factors that could influence its action include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as the overall state of the ubiquitin-proteasome system

Safety and Hazards

In the event of a fire involving m-PEG3-succinimidyl carbonate, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of this compound in the synthesis of PROTACs . They also discuss the mechanism of action of PROTACs . One paper discusses the synthesis of a new mPEG-carbonylimidazolium iodide, which can be used for the conjugation of NH2 group by means of urethane linkages .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAHGNZBWSEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylene glycol monomethyl ether (1.0 g, 6.1 mmol) and N,N′-disuccinimidyl carbonate (1.87 g, 7.3 mmol) were dissolved in acetonitrile (10 mL). Then triethylamine (1.3 mL, 9.15 mmol) was added and the reaction stirred overnight at room temperature. Crude reaction was evaporated to dryness, dissolved in sat. NaHCO3 (50 mL), washed ethyl acetate (2×50 mL), dried MgSO4, and evaporated to dryness. Column chromatography (Silica, ethyl acetate) afforded 1 a clear oil (0.367 g, 20% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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m-PEG3-succinimidyl carbonate

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